molecular formula C13H21NO B1627225 3-(2-Methoxyphenyl)-3-methylpentan-1-amine CAS No. 886685-28-5

3-(2-Methoxyphenyl)-3-methylpentan-1-amine

Cat. No.: B1627225
CAS No.: 886685-28-5
M. Wt: 207.31 g/mol
InChI Key: MEAPSHHXCPRNDS-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-3-methylpentan-1-amine is an organic compound characterized by a methoxyphenyl group attached to a methylpentan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-3-methylpentan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyphenylacetonitrile and 3-methylpentan-1-amine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as tetrahydrofuran (THF), is used to dissolve the reactants.

    Catalysts: A base, such as sodium hydride (NaH), is often used to deprotonate the amine, facilitating the nucleophilic attack on the nitrile group.

    Temperature: The reaction is typically conducted at room temperature to moderate heat (25-60°C) to ensure optimal reaction rates and yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-3-methylpentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base like NaOH or KOH.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, secondary amines.

    Substitution: Alkylated amines, ethers.

Scientific Research Applications

3-(2-Methoxyphenyl)-3-methylpentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-3-methylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenyl isocyanate: Used for amine protection/deprotection sequences.

    1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone: Characterized by similar aromatic structures and used in different synthetic applications.

Uniqueness

3-(2-Methoxyphenyl)-3-methylpentan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(2-methoxyphenyl)-3-methylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-4-13(2,9-10-14)11-7-5-6-8-12(11)15-3/h5-8H,4,9-10,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAPSHHXCPRNDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CCN)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589467
Record name 3-(2-Methoxyphenyl)-3-methylpentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886685-28-5
Record name 3-(2-Methoxyphenyl)-3-methylpentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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